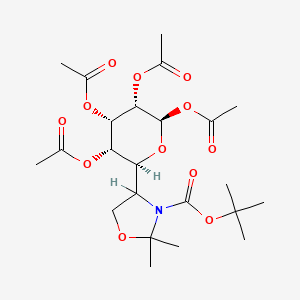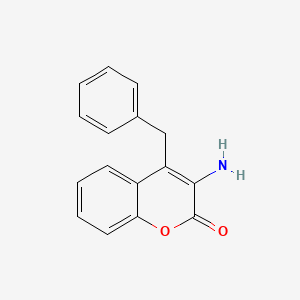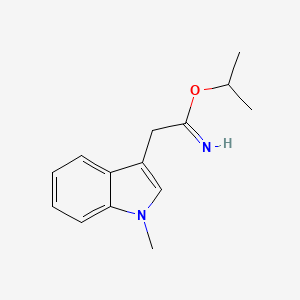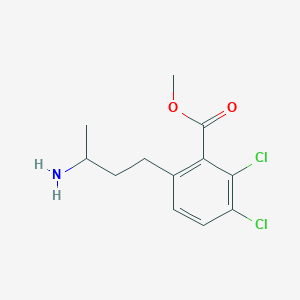
Methyl 6-(3-aminobutyl)-2,3-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(3-aminobutyl)-2,3-dichlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a dichlorinated benzene ring, and an aminobutyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(3-aminobutyl)-2,3-dichlorobenzoate typically involves the esterification of 6-(3-aminobutyl)-2,3-dichlorobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-(3-aminobutyl)-2,3-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The aminobutyl side chain can be oxidized to form corresponding amides or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Amides or nitriles.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 6-(3-aminobutyl)-2,3-dichlorobenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methyl 6-(3-aminobutyl)-2,3-dichlorobenzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The aminobutyl side chain may play a crucial role in binding to these targets, thereby modulating their activity and leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Aminopropyl)triethoxysilane: An aminosilane used in surface functionalization.
3-Aminobutanoic acid methyl ester: Used as a chemical intermediate in the synthesis of substituted piperidinones.
(3-aminobutyl)(methyl)[2-(2-methyl-1,3-benzoxazol-6-yl)ethyl]amine: Contains similar functional groups and is used in various chemical applications.
Uniqueness
Methyl 6-(3-aminobutyl)-2,3-dichlorobenzoate is unique due to the presence of both the dichlorinated benzene ring and the aminobutyl side chain. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Propriétés
Numéro CAS |
137654-91-2 |
|---|---|
Formule moléculaire |
C12H15Cl2NO2 |
Poids moléculaire |
276.16 g/mol |
Nom IUPAC |
methyl 6-(3-aminobutyl)-2,3-dichlorobenzoate |
InChI |
InChI=1S/C12H15Cl2NO2/c1-7(15)3-4-8-5-6-9(13)11(14)10(8)12(16)17-2/h5-7H,3-4,15H2,1-2H3 |
Clé InChI |
NHMTVJOEICYSPQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=C(C(=C(C=C1)Cl)Cl)C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid](/img/structure/B14279410.png)
![Diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate](/img/structure/B14279413.png)

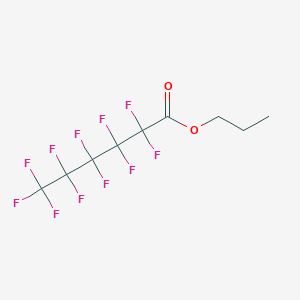
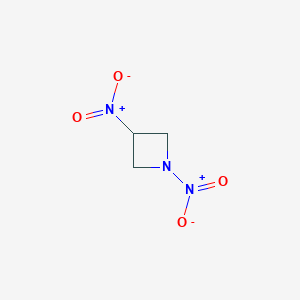
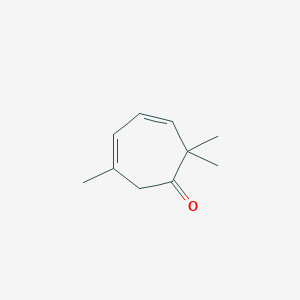
![1-{2-Phenyl-2-[(trimethylsilyl)oxy]ethyl}-1H-1,2,4-triazole](/img/structure/B14279448.png)
